molecular formula C12H16O B3429252 4-Phenylcyclohexanol CAS No. 7335-12-8

4-Phenylcyclohexanol

Cat. No.: B3429252
CAS No.: 7335-12-8
M. Wt: 176.25 g/mol
InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O. It is a cyclohexanol derivative where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form this compound. The reaction is typically carried out in an anhydrous environment using dry tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to maintain a low temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-phenylcyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-phenylcyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 4-phenylcyclohexane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Scientific Research Applications

4-Phenylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in stereochemical studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-phenylcyclohexanol involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic sites in proteins and membranes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog without the phenyl group.

    4-Phenylcyclohexanone: The oxidized form of 4-phenylcyclohexanol.

    Cyclohexylmethanol: A compound with a similar structure but with a methylene group instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
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InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O
Source PubChem
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DSSTOX Substance ID

DTXSID90969470, DTXSID201311111
Record name 4-Phenylcyclohexan-1-ol
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Record name trans-4-Phenylcyclohexanol
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Molecular Weight

176.25 g/mol
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CAS No.

5437-46-7, 5769-13-1, 7335-12-8
Record name 4-Phenylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different stereoisomers of 4-Phenylcyclohexanol and how does their stereochemistry impact their reactions?

A1: this compound exists as cis and trans isomers. The stereochemistry significantly influences its reactivity, particularly in elimination reactions. For instance, in electron ionization mass spectrometry, trans-3- and -4-phenylcyclohexanol and their derivatives undergo highly stereospecific syn-eliminations of water, methanol, and acetic acid. These eliminations involve the benzylic hydrogen and suggest cyclic transition states []. In contrast, the cis isomers mainly undergo ring opening before elimination, leading to mixtures of product ions []. This stereospecificity is not observed in 2-phenylcyclohexanol isomers, where both cis and trans forms undergo ring cleavage before elimination [].

Q2: How does this compound interact with cytochrome P450cam, and how does this relate to its metabolism?

A2: this compound is a known substrate for the enzyme cytochrome P450cam. Studies using wild-type and mutant P450cam enzymes revealed that the hydroxylation of 4-phenylcyclohexane, the precursor to this compound, occurs selectively at the 3- and 4-positions of the cyclohexane ring [, ]. This enzymatic activity generates cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol as products. Interestingly, the regioselectivity of this hydroxylation can be manipulated by introducing specific mutations in the enzyme's active site []. This finding highlights the potential for using modified enzymes to achieve desired product outcomes in biocatalytic reactions.

Q3: Can you provide information on the analytical techniques used to study this compound and its derivatives?

A3: Gas-liquid chromatography (GLC) is a commonly employed technique for analyzing this compound and its metabolites. This method allows for the simultaneous measurement of this compound alongside its primary hydroxylated metabolites []. GLC coupled with a flame ionization detector (FID) exhibits a detection limit of 0.02 µmol per injection for this compound and its monohydroxy metabolites and 0.05 µmol for the dihydroxy metabolite []. For enhanced sensitivity, particularly at low concentrations, gas chromatography-mass spectrometry (GCMS) is utilized, offering a detection limit as low as 5 pmol per injection for this compound [].

Q4: Are there any catalytic applications of this compound or its derivatives?

A4: While this compound itself may not be directly used as a catalyst, its synthesis can be significantly enhanced using catalytic methods. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction offers an efficient route to this compound from 4-phenylcyclohexanone []. This method employs a bidentate aluminum alkoxide catalyst, such as (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum), which significantly accelerates the hydride transfer compared to traditional aluminum alkoxide reagents like Al(i-PrO)3 []. This catalytic approach allows for a rapid and efficient synthesis of this compound under mild conditions.

Q5: What are the potential environmental impacts of this compound, and are there any strategies for its sustainable use and disposal?

A5: While the provided research papers do not directly address the environmental impact of this compound, it is crucial to consider the principles of green chemistry when working with this compound. Strategies for sustainable use and disposal could involve:

  • Catalytic synthesis: Employing catalytic reactions, like the MPV reduction mentioned earlier [], can minimize waste generation and improve the overall environmental footprint of this compound production.

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